molecular formula C8H11ClN2 B577795 Isoindolin-4-amine hydrochloride CAS No. 1260847-41-3

Isoindolin-4-amine hydrochloride

Cat. No.: B577795
CAS No.: 1260847-41-3
M. Wt: 170.64
InChI Key: AHKXBWVFGYQNQZ-UHFFFAOYSA-N
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Description

Isoindolin-4-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 It is a derivative of isoindoline, a heterocyclic compound that contains a fused benzopyrrole ring system

Chemical Reactions Analysis

Types of Reactions

Isoindolin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include isoindolinone derivatives, reduced isoindoline compounds, and various substituted isoindoline derivatives .

Mechanism of Action

The mechanism of action of isoindolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Isoindolin-4-amine hydrochloride can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and potential for diverse applications in scientific research and industry .

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKXBWVFGYQNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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